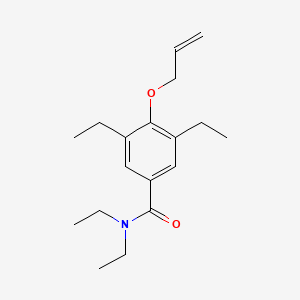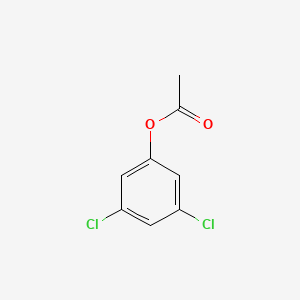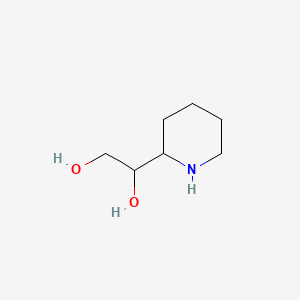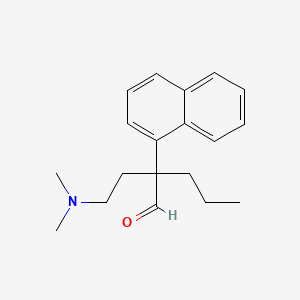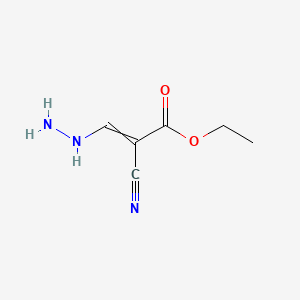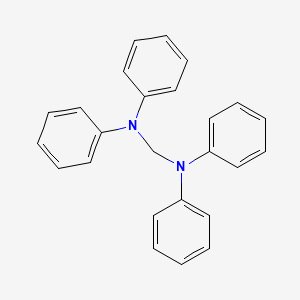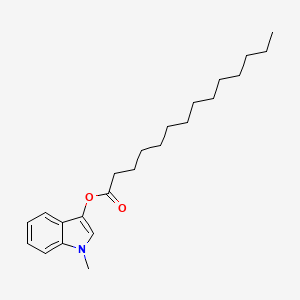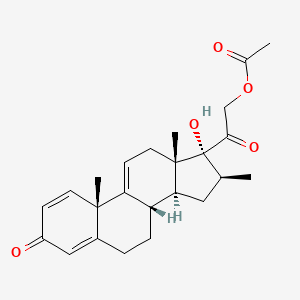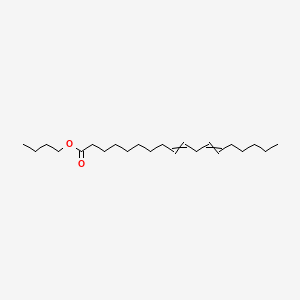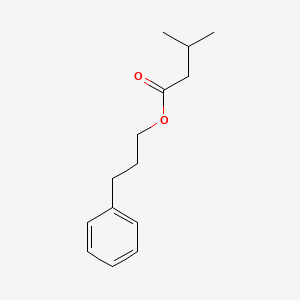
3-Phenylpropyl isovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropyl isovalerate, also known as 3-phenylpropyl-β-methylbutyrate or fema 2899, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has a plum, raspberry, and strawberry taste.
Applications De Recherche Scientifique
1. Synthesis and Characterization in the Context of New Psychoactive Substances
The study by McLaughlin et al. (2017) highlights the synthesis and characterization of phenylmorpholines, which include analogs like 3-fluorophenmetrazine (3-FPM), designed to explore treatment options in areas such as obesity and drug dependence. This research is relevant in understanding the structural and functional properties of compounds similar to 3-Phenylpropyl Isovalerate in the field of drug development and forensic science (McLaughlin et al., 2017).
2. Fragrance Material Reviews
The work of Bhatia et al. (2011) provides a detailed toxicological and dermatological review of this compound and related compounds when used as fragrance ingredients. This research contributes to understanding the safety, toxicity, and application of these compounds in the fragrance industry (Bhatia et al., 2011).
3. Animal Nutrition and Digestion
Liu et al. (2009) evaluated the effects of isovalerate supplementation on ruminal fermentation, urinary excretion, and feed digestibility in steers. Their findings suggest that isovalerate, a compound structurally related to this compound, can improve ruminal fermentation and feed digestion in cattle, indicating potential agricultural applications (Liu et al., 2009).
4. Biochemical Analysis in Wastewater Treatment
Hood and Randall (2001) conducted studies on anaerobic/aerobic batch experiments using volatile fatty acids, including isovaleric acid, to understand the biotransformation processes in enhanced biological phosphorus removal. This research provides insights into the utilization of isovaleric acid derivatives in environmental and wastewater management (Hood & Randall, 2001).
5. Tissue Engineering Materials
The study by Chen and Wu (2005) on Polyhydroxyalkanoates (PHAs), which include compounds like isovalerate, emphasizes their use as biomaterials in medical devices and tissue engineering. This research demonstrates the potential medical applications of isovalerate derivatives in developing various medical devices and tissue repair technologies (Chen & Wu, 2005).
Propriétés
Numéro CAS |
5452-07-3 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
3-phenylpropyl 3-methylbutanoate |
InChI |
InChI=1S/C14H20O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3 |
Clé InChI |
LBNFCOMOXOWXCD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCCCC1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(=O)OCCCC1=CC=CC=C1 |
Densité |
0.962-0.971 |
Autres numéros CAS |
5452-07-3 |
Description physique |
Colourless liquid, strawberry-prune-plum-like odou |
Solubilité |
insoluble in water; soluble in oils miscible (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



